4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a dipropylamino group, a phenyl group, and a hydroxyisoquinolinone core. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Attachment of the Dipropylamino Group: The dipropylamino group can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the isoquinolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dipropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various amines or nucleophiles, often in the presence of a base or catalyst
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxyl derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-{4-[3-(Diethylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one: Similar structure with diethylamino group instead of dipropylamino group.
4-{4-[3-(Dimethylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one: Similar structure with dimethylamino group instead of dipropylamino group.
Uniqueness
4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dipropylamino group, in particular, may influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
CAS No. |
651030-06-7 |
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Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[4-[3-(dipropylamino)propyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C24H30N2O2/c1-3-14-26(15-4-2)16-6-7-18-10-12-19(13-11-18)21-17-25-24(28)20-8-5-9-22(27)23(20)21/h5,8-13,17,27H,3-4,6-7,14-16H2,1-2H3,(H,25,28) |
InChI Key |
QBTSDRCSSXNJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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